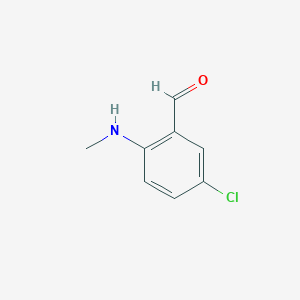

5-Chloro-2-(methylamino)benzaldehyde

描述

Contextual Significance in Synthetic Organic Chemistry

The aldehyde functional group is a versatile moiety in organic synthesis, often used in reactions like Schiff base formation, Wittig reactions, and as a precursor to alcohols and carboxylic acids. globalresearchonline.net A substituted benzaldehyde (B42025), such as the one , could theoretically serve as a building block for more complex heterocyclic structures, a common theme in medicinal chemistry. nih.govunito.it However, there is no significant body of literature that specifically employs 5-Chloro-2-(methylamino)benzaldehyde for these purposes, unlike other chlorinated aldehydes which are used to construct various bioactive molecules. nih.gov

Overview of Research Domains and Trajectories

There are no clear research domains or established research trajectories for this compound. Its potential applications can only be inferred from the general reactivity of its functional groups—the aldehyde, the secondary amine, and the chlorinated aromatic ring. Compounds with similar structural features are investigated for applications ranging from pharmaceutical intermediates to materials science, but this specific molecule is not a prominent example in these fields. bhu.ac.in The closely related benzophenone, however, has a clear trajectory in pharmaceutical development and analytical chemistry. nih.gov

Structure

3D Structure

属性

IUPAC Name |

5-chloro-2-(methylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVGDKDFLNWQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Chloro 2 Methylamino Benzaldehyde

Established Synthetic Pathways

Established synthetic strategies for 5-Chloro-2-(methylamino)benzaldehyde primarily rely on the oxidation of precursor alcohols, methylation and reduction of aniline (B41778) derivatives, or halogenation and subsequent formylation of appropriate aromatic amines.

Oxidative Routes from Precursor Compounds

A common and direct method for the synthesis of this compound is the oxidation of its corresponding precursor, 5-chloro-2-(methylamino)benzyl alcohol. This transformation focuses on the selective conversion of the primary alcohol functionality to an aldehyde. Various oxidizing agents can be employed for this purpose, with manganese dioxide (MnO₂) and pyridinium chlorochromate (PCC) being notable examples.

Manganese dioxide is a mild and selective oxidizing agent often used for the conversion of allylic and benzylic alcohols to their corresponding aldehydes. sciencemadness.orgmdma.chajgreenchem.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as petroleum ether or dichloromethane (B109758). sciencemadness.orgmdma.ch Solvent-free conditions using microwave irradiation have also been reported to facilitate this oxidation efficiently. mdma.chajgreenchem.com

Pyridinium chlorochromate (PCC) is another widely used reagent for the oxidation of primary alcohols to aldehydes, effectively preventing over-oxidation to carboxylic acids. dergipark.org.trrdd.edu.iqlibretexts.org The reaction is generally performed under anhydrous conditions in a solvent like dichloromethane. rdd.edu.iqresearchgate.net

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Key Features |

| Manganese Dioxide (MnO₂) | Petroleum Ether, Dichloromethane | Stirring at room temperature or gentle reflux; Microwave irradiation (solvent-free) | Mild and selective for benzylic alcohols; Heterogeneous reaction. sciencemadness.orgmdma.chajgreenchem.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Anhydrous, room temperature | Prevents over-oxidation to carboxylic acid. dergipark.org.trrdd.edu.iqlibretexts.org |

Methylation and Reduction Strategies for Aniline Derivatives

An alternative approach involves the introduction of the methylamino group through methylation of a precursor aniline, followed by or concurrent with other functional group manipulations. A plausible route starts from 2-amino-5-chlorobenzaldehyde (B1272629). The amino group can be methylated to a methylamino group. One method for the N-methylation of similar aromatic amines, such as 2-amino-5-chlorobenzophenone (B30270), involves the use of dimethyl carbonate in the presence of a suitable catalyst. google.com

Another strategy is reductive amination, which can be employed to introduce the methyl group. This would involve the reaction of 2-amino-5-chlorobenzaldehyde with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methyl product. organic-chemistry.orgresearchgate.net

| Precursor | Reagents | Key Transformation |

| 2-Amino-5-chlorobenzaldehyde | 1. Dimethyl Carbonate, Catalyst 2. Formaldehyde, Reducing Agent (e.g., Sodium Borohydride) | N-methylation of the primary amine. Reductive amination. google.comorganic-chemistry.orgresearchgate.net |

Halogenation and Formylation Approaches

This synthetic strategy involves the initial preparation of a suitably substituted aniline, followed by the introduction of the aldehyde group. A potential precursor for this route is 4-chloro-N-methylaniline. The key step in this pathway is the regioselective introduction of a formyl group at the ortho position to the methylamino group.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including N-alkylanilines. wikipedia.orgthieme-connect.deorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted formamide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.de The electron-donating nature of the methylamino group directs the electrophilic formylating agent to the ortho and para positions. Due to the para position being blocked by the chlorine atom in 4-chloro-N-methylaniline, formylation is expected to occur at the ortho position, yielding this compound. rsc.orgwikipedia.org

| Precursor | Reaction | Reagents | Key Transformation |

| 4-Chloro-N-methylaniline | Vilsmeier-Haack Reaction | DMF, POCl₃ | Ortho-formylation of the aromatic ring. wikipedia.orgthieme-connect.deorganic-chemistry.org |

Advanced Synthetic Transformations from this compound Precursors

More advanced synthetic methodologies allow for the construction of this compound from precursors that require more complex transformations, such as ring-opening reactions or the reduction of carboxylic acid derivatives.

Transformation from Quinolinium Iodide Derivatives

An elegant and effective method for the synthesis of 2-(alkylamino)benzaldehydes involves the oxidative ring-opening of N-alkylquinolinium salts. This approach can be adapted for the synthesis of this compound starting from a correspondingly substituted quinolinium iodide, namely 6-chloro-1-methylquinolinium iodide.

The reaction proceeds by treating the quinolinium salt with alkaline hydrogen peroxide. arkat-usa.orgresearchgate.net This process is believed to involve the nucleophilic attack of the hydroperoxide anion on the quinolinium ring, leading to a cascade of reactions that ultimately results in the cleavage of the heterocyclic ring to afford the 2-(methylamino)benzaldehyde (B1584906) derivative. arkat-usa.org A two-phase system using 1,2-dichloroethane and water has been shown to be effective for this transformation, yielding the desired product in good yields. arkat-usa.org

| Precursor | Reagents | Key Transformation |

| 6-Chloro-1-methylquinolinium iodide | Hydrogen Peroxide, Potassium Hydroxide (B78521) | Oxidative ring-opening of the quinolinium salt. arkat-usa.orgresearchgate.net |

Derivation from Substituted Benzoic Acids and Esters

Another versatile synthetic route starts from 5-chloro-2-(methylamino)benzoic acid or its corresponding esters. This pathway requires the reduction of the carboxylic acid or ester functionality to an aldehyde. Direct reduction of a carboxylic acid to an aldehyde can be challenging due to the potential for over-reduction to the corresponding alcohol.

A common and effective method to achieve this transformation is a two-step process. First, the benzoic acid is converted to its more reactive acid chloride derivative, 5-chloro-2-(methylamino)benzoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). doubtnut.comdoubtnut.com

The resulting acyl chloride is then subjected to a controlled reduction to the aldehyde. The Rosenmund reduction is a classic and reliable method for this conversion, which involves the catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). doubtnut.comvedantu.comunacademy.com The poisoning of the catalyst is crucial to prevent the further reduction of the aldehyde to the alcohol.

| Precursor | Reagents | Key Transformation |

| 5-Chloro-2-(methylamino)benzoic acid | 1. Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) 2. H₂, Pd/BaSO₄ (Rosenmund Reduction) | Conversion to acyl chloride followed by catalytic reduction to the aldehyde. doubtnut.comdoubtnut.comvedantu.comunacademy.com |

Strategic Use of Related Intermediates in Total Synthesis

The utility of a chemical intermediate is often demonstrated through its successful incorporation into the total synthesis of complex target molecules. In the context of this compound, the strategic use of structurally similar compounds highlights the importance of this chemical class.

2-Amino-5-chloro-3-methylbenzaldehyde is a key intermediate in the synthesis of a class of potent insecticides known as anthranilamides. nih.gov A primary route for the synthesis of this intermediate involves the selective oxidation of the corresponding primary alcohol, (2-amino-5-chloro-3-methyl-phenyl)-methanol. nih.gov The aldehyde group of 2-amino-5-chloro-3-methylbenzaldehyde is a crucial reactive site for further synthetic transformations.

This intermediate is pivotal in the production of commercially significant insecticides such as Chlorantraniliprole. nih.gov The synthesis of the core structure of these agrochemicals often involves the conversion of 2-amino-5-chloro-3-methylbenzaldehyde into a corresponding benzamide derivative. nih.gov This transformation highlights the strategic importance of the aldehyde functionality in building the complex scaffold of the final product.

The synthesis of the related 2-amino-5-chloro-N,3-dimethylbenzamide, another important intermediate for insecticides, has been a subject of significant research. google.comnih.gov One reported method for the preparation of the precursor, 2-amino-5-chloro-3-methylbenzoic acid, utilizes 2-amino-3-methylbenzoic acid and cyanuric chloride as a chlorinating agent, which is noted to be a more cost-effective approach compared to using N-chlorosuccinimide. guidechem.com A one-pot synthesis for 2-amino-5-halogenated-N,3-dimethylbenzamides has also been developed, starting from 2-amino-3-methylbenzoic acid, which proceeds through cyclization, aminolysis, and subsequent electrophilic aromatic substitution. lookchem.com

Table 1: Synthetic Routes to 2-Amino-5-chloro-N,3-dimethylbenzamide Precursors

| Starting Material | Key Reagents | Product | Significance |

| 2-amino-3-methylbenzoic acid | Cyanuric chloride | 2-amino-5-chloro-3-methylbenzoic acid | Cost-effective chlorination for insecticide intermediate. guidechem.com |

| 2-amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, aqueous methylamine, N-chlorosuccinimide | 2-amino-5-chloro-N,3-dimethylbenzamide | One-pot synthesis with high overall yield. lookchem.com |

2-Methylamino-5-chlorobenzophenone is another structurally related intermediate that plays a crucial role in the synthesis of a major class of psychoactive drugs: the benzodiazepines. prepchem.com This compound is a key precursor in the industrial synthesis of diazepam and medazepam, which are widely used for their anxiolytic and sedative properties. prepchem.com

The synthesis of 2-methylamino-5-chlorobenzophenone can be achieved through the methylation of 2-amino-5-chlorobenzophenone. A patented method describes the use of dimethyl carbonate for this methylation reaction in the presence of a catalyst. acs.org Historically, methods involved sulfonylation followed by methylation with dimethyl sulfate and subsequent hydrolysis. acs.org Another approach involves the synthesis from 5-chloro-3-phenyl-2,1-benzisoxazole. medchemexpress.com

The importance of 2-methylamino-5-chlorobenzophenone lies in its role in the cyclization process that forms the core seven-membered diazepine (B8756704) ring of benzodiazepines. prepchem.com This demonstrates the strategic value of the aminobenzophenone scaffold in the construction of complex heterocyclic systems with significant pharmacological activity. The compound itself is also a known metabolite of diazepam. chemicalbook.comorgsyn.org

Table 2: Applications of 2-Methylamino-5-chlorobenzophenone

| Application | Target Molecule Class | Significance |

| Synthetic Intermediate | Benzodiazepines (e.g., Diazepam, Medazepam) | Essential precursor for widely used anxiolytic and sedative drugs. prepchem.com |

| Analytical Reference Standard | Benzophenones | Used in forensic and research applications. chemicalbook.com |

| Metabolite | Diazepam | A product of the metabolic breakdown of diazepam in the body. chemicalbook.comorgsyn.org |

Reactivity and Reaction Mechanisms of 5 Chloro 2 Methylamino Benzaldehyde

Electrophilic and Nucleophilic Character of Functional Groups

The chemical behavior of a molecule is fundamentally determined by the distribution of electron density and the location of its electrophilic and nucleophilic centers. vaia.comyoutube.com An electrophile is an electron-deficient species that accepts an electron pair, while a nucleophile is an electron-rich species that donates an electron pair. vaia.com

In 5-Chloro-2-(methylamino)benzaldehyde, these characteristics are well-defined:

The Aldehyde Group (-CHO): The carbon-oxygen double bond in the aldehyde group is highly polarized due to the high electronegativity of oxygen. globalresearchonline.netyoutube.com This polarization renders the carbonyl carbon atom electron-deficient and thus highly electrophilic . youtube.com It is a prime target for attack by nucleophiles. globalresearchonline.net The carbonyl oxygen, with its lone pairs of electrons, acts as a nucleophilic and basic site.

The Methylamino Group (-NHCH₃): The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it a significant nucleophilic and basic center. vaia.com This group acts as an activating, electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.

The Aromatic Ring and Chloro-Substituent (-Cl): The benzene (B151609) ring itself is an electron-rich system. The attached methylamino group enhances this nucleophilicity. Conversely, the chlorine atom and the aldehyde group are electron-withdrawing, which deactivates the ring towards electrophilic substitution and influences the reactivity of the other functional groups. The chlorine atom itself possesses lone pairs, giving it nucleophilic character, though it is considered a weak nucleophile in many contexts. khanacademy.org

The combination of an electron-donating amino group and an electron-withdrawing aldehyde group on the same ring creates a "push-pull" system that enhances the polarity and reactivity of the entire molecule. researchgate.net

Condensation Reactions for Scaffold Construction

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are a cornerstone of synthetic chemistry. globalresearchonline.net The aldehyde functionality of this compound is highly prone to such reactions.

The most prominent condensation reaction involving aldehydes is the formation of Schiff bases (or imines) through reaction with primary amines. jecst.orgresearchgate.net The electrophilic carbonyl carbon of this compound readily reacts with the nucleophilic nitrogen of a primary amine. This is typically followed by the elimination of a water molecule to yield the characteristic azomethine (-C=N-) group. jecst.orgnih.gov This reaction is fundamental in building larger, more complex molecular frameworks.

Many analogous reactions have been reported, such as the synthesis of various Schiff bases from 5-chloro-salicylaldehyde and primary amines or the condensation of benzaldehyde (B42025) with nitroanilines. researchgate.netnih.gov

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base Product | Source |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Imine with azomethine linkage | General Principle jecst.orgresearchgate.net |

| 5-chloro-salicylaldehyde | Various Primary Amines | Series of Schiff bases | nih.gov |

| 4-nitro benzaldehyde | 5-chloro-2 amino benzoic acid | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | nih.gov |

Beyond simple Schiff base formation, the activated aldehyde can participate in other condensation reactions. For instance, it can react with compounds containing active methylene (B1212753) groups (e.g., malonic esters, nitriles) in Knoevenagel-type condensations. The electron-donating methylamino group enhances the reactivity of the aldehyde, facilitating these carbon-carbon bond-forming reactions which are crucial for extending carbon chains and building complex scaffolds. globalresearchonline.net

Oxidative and Reductive Transformations in Synthetic Sequences

The aldehyde group is at an intermediate oxidation state, making it susceptible to both oxidation and reduction, which are key steps in multi-step synthetic sequences. researchgate.net

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 5-Chloro-2-(methylamino)benzoic acid. Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, [5-Chloro-2-(methylamino)phenyl]methanol. This is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net

These transformations allow for the interconversion of functional groups, providing synthetic flexibility.

| Starting Material | Transformation | Typical Reagent | Product | Source |

|---|---|---|---|---|

| This compound | Oxidation | KMnO₄ | 5-Chloro-2-(methylamino)benzoic acid | |

| This compound | Reduction | NaBH₄ | [5-Chloro-2-(methylamino)phenyl]methanol | researchgate.net |

Intramolecular Cyclization Reactions to Form Heterocyclic Systems

A particularly significant aspect of the reactivity of this compound is its potential for intramolecular cyclization. The ortho positioning of the nucleophilic amine and the electrophilic aldehyde creates an ideal template for forming six-membered heterocyclic rings.

For example, in the presence of a suitable reagent that can provide the remaining carbon atoms, this compound can serve as a key precursor for the synthesis of substituted quinolines. This type of reaction, often referred to as a Friedländer annulation or a similar cyclocondensation, is a powerful method for constructing fused heterocyclic systems. The process generally involves the formation of an intermediate that then undergoes an intramolecular cyclization and dehydration to yield the aromatic heterocyclic product. Similar strategies have been used to create various heterocyclic systems like oxindoles and cinnolines from appropriately substituted starting materials. rsc.orgmdpi.comnih.gov

Intermolecular Annulation Processes in Advanced Synthesis

In more advanced synthetic applications, this compound can act as a building block in intermolecular annulation reactions, where a new ring is formed between two different molecules. Its dual electrophilic (aldehyde) and nucleophilic (amine/aromatic ring) nature allows it to participate in cascade or domino reactions.

For instance, derivatives of chlorobenzaldehydes have been used in palladium-catalyzed domino reactions to prepare complex polycyclic structures. nih.gov In such a sequence, the aldehyde might first react with a partner molecule, followed by an intermolecular coupling or cyclization event at another site on the molecule, leading to the rapid construction of intricate molecular frameworks. The specific substitution pattern of this compound makes it a promising candidate for designing novel intermolecular annulation strategies to access advanced heterocyclic systems. nih.gov

Design and Synthesis of Derivatives and Analogues of 5 Chloro 2 Methylamino Benzaldehyde

Structural Modification Strategies at the Benzaldehyde (B42025) Core

Modifications at the benzaldehyde core primarily focus on the amine and halogen substituents, as these groups significantly influence the molecule's electronic properties and reactivity.

The secondary amine group in 5-Chloro-2-(methylamino)benzaldehyde is a key site for structural variation. Altering the methyl group to other alkyl or aryl substituents can modulate the steric and electronic environment of the molecule. A common strategy involves the N-alkylation or N-arylation of the corresponding primary amine, 2-amino-5-chlorobenzaldehyde (B1272629).

One straightforward alteration is the synthesis of the dimethylamino analogue. While direct methylation of 2-amino-5-chlorobenzophenone (B30270) can be challenging and may lead to quaternary amines, alternative methods have been developed. sciencemadness.org For instance, a preparation method for 2-methylamino-5-chlorobenzophenone involves the methylation of 2-amino-5-chlorobenzophenone using dimethyl carbonate in the presence of a high-silicon-aluminum-ratio small-crystal NaY molecular sieve catalyst. google.com This approach provides high selectivity and is considered a greener alternative to traditional methylating agents like dimethyl sulfate (B86663). google.com

The reactivity of the para-dialkylamino group in compounds like p-dimethylaminobenzaldehyde (DMAB) highlights the synthetic potential of this functional group. researchgate.net DMAB is known to participate in condensation reactions and can be oxidized or reduced, indicating that analogues of this compound with altered amine substituents would likely serve as versatile synthetic intermediates. researchgate.net

Table 1: Synthetic Strategies for Amine Substituent Alteration

| Starting Material | Reagent(s) | Product | Key Features |

|---|---|---|---|

| 2-Amino-5-chlorobenzophenone | Dimethyl carbonate, NaY molecular sieve catalyst | 2-(Dimethylamino)-5-chlorobenzophenone | High selectivity, green chemistry approach. google.com |

The chlorine atom at the 5-position of the benzaldehyde ring is another site for synthetic diversification. Strategies can involve replacing the chlorine with other halogens (fluorine, bromine, iodine) or introducing additional halogen atoms to the aromatic ring. These modifications can significantly impact the reactivity and biological properties of the resulting compounds.

For example, methods for preparing related compounds like 2-amino-5-chloro-N,3-dimethylbenzamide involve specific halogenation steps. google.com The synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides using Vilsmeier's reagent (a mixture of dimethylformamide and phosphoryl chloride) demonstrates a robust method for introducing a chlorine atom onto an aromatic system during cyclization. rsc.org This suggests that similar Vilsmeier-Haack or Sandmeyer-type reactions could be employed to create analogues of this compound with different halogenation patterns.

The synthesis of various substituted benzaldehydes often involves carefully controlled halogenation and nitration steps on precursors like m-toluic acid, followed by reduction and oxidation to yield the desired aldehyde. These multi-step sequences, while sometimes challenging, offer pathways to a wide range of halogenated aromatic aldehydes.

Expansion to Complex Molecular Architectures

The functional groups of this compound—the aldehyde, the secondary amine, and the activated aromatic ring—make it an excellent precursor for building more complex molecular scaffolds, particularly heterocyclic systems.

The reaction of ortho-aminoaryl aldehydes with compounds containing active methylene (B1212753) groups is a classic strategy for constructing fused heterocyclic systems like quinolines. While direct synthesis of indoloquinolines from this compound is not extensively documented, related syntheses provide a clear blueprint. For instance, the condensation of 5-aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds leads to the formation of fused pyrazolopyridines. frontiersin.org

Similarly, the synthesis of 5-chloro-indole-2-carboxylate derivatives has been achieved, which can then be cyclized to form pyrrolo[3,4-b]indol-3-one systems. mdpi.com This demonstrates the utility of the chloro-substituted aniline (B41778) framework in building fused indole (B1671886) structures. The aldehyde group of this compound is well-suited for participating in condensation reactions that initiate cyclization, such as the Friedländer annulation, to form quinoline (B57606) rings.

The aldehyde functional group readily reacts with hydrazine (B178648) derivatives to form hydrazones, which are valuable intermediates for synthesizing various heterocyclic compounds or other functional groups. Condensation of this compound with a carbohydrazide (B1668358) would yield a benzenecarbohydrazone derivative.

This type of reaction is exemplified in the synthesis of 5-chloro-2-(methylamino)hippuric acid from 5-chloro-N-methylisatoic anhydride (B1165640) and glycine, which proceeds through an intermediate that is structurally related to a peptide bond. datapdf.com The formation of Schiff bases, such as by reacting 2-amino-5-chlorobenzoxazole with 4-hydroxybenzaldehyde, is another related condensation reaction that underscores the reactivity of the amine and a carbonyl group in forming new C-N bonds, a key step in generating carbohydrazide derivatives. asianpubs.org

This compound and its oxidized form, 5-chloro-2-(methylamino)benzophenone, are critical precursors in the synthesis of the benzodiazepine (B76468) class of compounds. guidechem.commedchemexpress.com Benzodiazepines are seven-membered heterocyclic rings fused to a benzene (B151609) ring. nih.gov

The synthesis of diazepam, a well-known benzodiazepine, can start from 5-chloro-2-(methylamino)benzophenone. The process involves acylation with chloroacetyl chloride, followed by an intramolecular cyclization reaction upon treatment with ammonia. researchgate.net This cyclocondensation is a robust method for forming the diazepine (B8756704) ring. Modern flow chemistry techniques have been developed to streamline this multi-step process, allowing for the efficient, large-scale production of benzodiazepine derivatives. researchgate.net

General methods for synthesizing 1,5-benzodiazepines often involve the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a ketone. nih.govnih.govresearchgate.net The structural components of this compound (an ortho-aminoaryl carbonyl) are primed for similar cyclization strategies to access the benzodiazepine core.

Table 2: Benzodiazepine Synthesis from Related Precursors

| Precursor | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 5-Chloro-2-(methylamino)benzophenone | 1. Chloroacetyl chloride2. Ammonia | Diazepam | Acylation and intramolecular cyclization. researchgate.net |

| 5-Chloro-N-methylisatoic anhydride | Glycine | 7-Chloro-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | Condensation and cyclization. datapdf.com |

Chalcone (B49325) and Flavonoid Syntheses Utilizing Benzaldehyde Building Blocks

Benzaldehyde and its derivatives are fundamental precursors in the synthesis of chalcones and flavonoids, classes of compounds with significant interest in medicinal chemistry.

Chalcone Synthesis

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are typically synthesized via the Claisen-Schmidt condensation. nih.govglobalconference.info This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with an acetophenone (B1666503) or a related ketone. globalconference.infonih.gov

The general mechanism begins with the abstraction of an α-proton from the ketone by a base (e.g., potassium hydroxide) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone. globalconference.info The reaction is often carried out in a polar solvent like ethanol. globalconference.infoyoutube.com By utilizing this compound in this reaction, chalcones with specific substitution patterns can be generated, serving as intermediates for more complex structures.

Table 1: Examples of Reactants in Chalcone Synthesis This table is interactive. You can sort and filter the data.

| Benzaldehyde Reactant | Ketone Reactant | Resulting Chalcone Structure |

|---|---|---|

| Benzaldehyde | Acetophenone | 1,3-Diphenylpropenone nih.gov |

| 2-Chlorobenzaldehyde | 4-Methylacetophenone | 3-(2-Chlorophenyl)-1-p-tolylpropenone nih.gov |

| Anisaldehyde | 4-Methoxyacetophenone | 1,3-Bis-(4-Methoxyphenyl)-propenone nih.gov |

| 4-Dimethylaminobenzaldehyde | Acetophenone | 3-(4-Dimethylaminophenyl)-1-phenyl-propenone nih.gov |

Flavonoid Synthesis

Flavonoids are a class of natural products containing a C6-C3-C6 skeleton, which can be biosynthetically traced back to chalcone precursors. In the laboratory, the synthesis of flavonoids often mimics this natural pathway. The key step is the oxidative cyclization of a chalcone intermediate. nih.gov

For instance, a chalcone can be treated with hydrogen peroxide in an alkaline medium (Algar-Flynn-Oyamada reaction) to form a flavanol. Following the initial synthesis of a chalcone from a substituted benzaldehyde and an o-hydroxyacetophenone, subsequent cyclization reactions can yield the core flavonoid structure. nih.govnih.gov Research has demonstrated the synthesis of new flavonoid derivatives starting from o-hydroxyacetophenone and 4-dimethylamino benzaldehyde, where the initially formed chalcone undergoes cyclooxidation to produce the flavonoid. nih.gov This methodology highlights how this compound can be a valuable building block for accessing novel flavonoid scaffolds.

Pyrimidine (B1678525) and β-Lactam Derivatives

The reactivity of the benzaldehyde group is also central to the synthesis of nitrogen-containing heterocycles like pyrimidines and β-lactams.

Pyrimidine Synthesis

Pyrimidine derivatives can be synthesized from chalcone intermediates. A common method involves the cyclization of a chalcone with a reagent such as guanidine (B92328) hydrochloride in the presence of a base like sodium hydroxide (B78521). nih.gov This reaction constructs the six-membered pyrimidine ring.

In a typical procedure, the chalcone, derived from a substituted benzaldehyde, is refluxed with guanidine hydrochloride and sodium hydroxide in ethanol. nih.gov This leads to the formation of 2-aminopyrimidine (B69317) derivatives. A variety of substituted pyrimidines have been synthesized using this approach, demonstrating its versatility. nih.govnih.gov The use of this compound as the initial building block for the chalcone would allow for the incorporation of its specific substitution pattern into the final pyrimidine ring system.

β-Lactam Synthesis

β-Lactams, which are four-membered cyclic amides (azetidin-2-ones), are famously known for their presence in penicillin and related antibiotics. nih.gov A primary method for their synthesis is the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. nih.gov

The imine component is readily prepared by the condensation of a primary amine with a benzaldehyde derivative. Therefore, this compound can be used to generate the required imine. This imine is then reacted with a ketene, which is typically generated in situ from an acyl chloride (like chloroacetyl chloride) and a tertiary amine base (e.g., triethylamine). nih.govnih.gov The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the specific substrates used. nih.gov This synthetic route provides a direct method for creating novel β-lactam structures incorporating the 5-chloro-2-(methylamino)phenyl moiety. nih.govresearcher.life

Computational and Theoretical Investigations of 5 Chloro 2 Methylamino Benzaldehyde

Quantum Chemical Studies for Electronic and Structural Properties

Quantum chemical methods are fundamental to exploring the electronic structure and geometry of 5-Chloro-2-(methylamino)benzaldehyde. These studies offer deep insights into the molecule's stability, reactivity, and the distribution of electrons.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. uva.esresearchgate.net For this compound, DFT calculations are employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This procedure systematically adjusts the positions of the atoms to find the arrangement with the minimum total energy on the potential energy surface. uva.es

Typically, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is combined with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p). nih.govresearchgate.net The basis set defines the set of mathematical functions used to build the molecular orbitals. The geometry optimization process yields critical data, including the precise bond lengths, bond angles, and dihedral (torsional) angles of the molecule in its ground state. researchgate.net Verifying that the optimized structure corresponds to a true energy minimum is achieved by performing a frequency calculation; the absence of any imaginary frequencies confirms the stability of the obtained geometry. researchgate.net

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio quantum chemistry methods, which are based on first principles without reliance on empirical parameters, are instrumental in elucidating reaction mechanisms. These methods solve the Schrödinger equation to provide a rigorous description of the molecule's electronic structure. nih.gov For a compound like this compound, ab initio calculations can be used to map out the potential energy surface for various chemical transformations.

By locating transition state structures and calculating their associated activation energies, researchers can predict the most likely pathways for reactions involving the aldehyde or methylamino groups. For instance, studies on the acetalization of related benzaldehydes have used ab initio methods to detail the reaction steps and the role of catalysts. nih.gov This approach provides a fundamental understanding of the molecule's reactivity, kinetics, and the thermodynamics of its chemical conversions.

Analysis of Molecular Electrostatic Potential and Frontier Orbitals (HOMO-LUMO)

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. ruc.dk The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. For this compound, the MEP map would reveal regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack. These areas are expected to be concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the methylamino group. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack, such as the hydrogen atoms and the carbonyl carbon. ruc.dk

Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. ruc.dk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ruc.dk A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, the HOMO is likely distributed over the electron-rich benzene (B151609) ring and the methylamino group, while the LUMO may be localized on the electron-withdrawing benzaldehyde (B42025) portion of the molecule. Analysis of these orbitals helps in predicting the nature of electronic transitions and charge transfer within the molecule.

Investigation of Nuclear Quadrupole Coupling Constant (NQCC) Parameters

The chlorine atom in this compound possesses a nucleus with a non-spherical charge distribution, known as a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient (EFG) produced by the surrounding electrons, an interaction quantified by the Nuclear Quadrupole Coupling Constant (NQCC, denoted as χ or Cq).

Theoretical calculations, primarily using DFT, can predict these NQCC values. The process involves computing the EFG tensor at the position of the chlorine nucleus (³⁵Cl and ³⁷Cl are the relevant isotopes). The NQCC is then calculated from the largest component of this EFG and the known nuclear quadrupole moment (Q) of the specific isotope. The accuracy of these calculations is highly dependent on the chosen DFT functional and basis set. Studies have shown that hybrid or meta-GGA functionals are often necessary to achieve good agreement with experimental values, which are typically obtained from techniques like nuclear quadrupole resonance (NQR) or microwave spectroscopy. Comparing the calculated NQCC parameters with experimental data provides a stringent test of the computed electronic structure around the chlorine atom.

Spectroscopic Parameter Prediction via Theoretical Calculations

Computational methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the confirmation of molecular structures.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The standard approach involves first performing a geometry optimization of this compound using a reliable DFT method (e.g., B3LYP/6-311+G(d,p)).

Following optimization, the nuclear magnetic shielding tensors for each nucleus are calculated, most commonly using the Gauge-Including Atomic Orbital (GIAO) method. This method helps to ensure that the results are independent of the choice of origin for the vector potential. The calculated isotropic shielding values (σ_iso) are then converted into chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

δ_calc = σ_ref - σ_calc

The accuracy of DFT-predicted chemical shifts is generally high, with mean absolute errors for ¹H often below 0.3 ppm and for ¹³C within 2-5 ppm. These theoretical predictions are invaluable for assigning peaks in experimental spectra and for distinguishing between potential isomers.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are example values for illustrative purposes and are not the result of a specific new calculation.

Click to view Interactive Data Table

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (aldehyde) | ¹H | 9.75 |

| H (N-H) | ¹H | 8.50 |

| H-6 | ¹H | 7.50 |

| H-4 | ¹H | 7.30 |

| H-3 | ¹H | 6.70 |

| H (N-CH₃) | ¹H | 3.05 |

| C (aldehyde, C=O) | ¹³C | 190.0 |

| C-2 | ¹³C | 155.0 |

| C-4 | ¹³C | 135.5 |

| C-6 | ¹³C | 134.0 |

| C-5 | ¹³C | 120.0 |

| C-1 | ¹³C | 115.0 |

| C-3 | ¹³C | 112.5 |

| C (N-CH₃) | ¹³C | 29.5 |

Simulation of Vibrational Spectra (FT-IR, FT-Raman)

Computational chemistry offers powerful tools for the detailed analysis of the vibrational properties of molecules like this compound. Through methods such as Density Functional Theory (DFT), researchers can simulate the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of the compound. These simulations provide a theoretical vibrational spectrum that, when compared with experimental data, allows for a precise assignment of the observed vibrational bands to specific molecular motions.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). Following this, vibrational frequency calculations are performed. These calculations yield the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. It is a common practice to scale the calculated frequencies by a specific factor to correct for anharmonicity and other systematic errors inherent in the computational methods.

For instance, in studies of similar molecules like 2-amino-5-chloropyridine, DFT calculations using the B3LYP functional and a 6-311+G(2df,2p) basis set have been shown to provide theoretical spectra that are in good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net The analysis is further deepened by calculating the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. This allows for an unambiguous assignment of each spectral band.

Table 1: Hypothetical Vibrational Mode Assignments for this compound Based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Scaled DFT) | Description |

| N-H Stretch | 3400-3500 | Stretching of the secondary amine N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Methyl) | 2900-3000 | Asymmetric and symmetric stretching of the methyl group C-H bonds. |

| C=O Stretch (Aldehyde) | 1670-1700 | Stretching of the carbonyl group double bond. |

| C=C Stretch (Aromatic) | 1550-1650 | In-plane stretching vibrations of the benzene ring. |

| N-H Bend | 1500-1550 | Bending motion of the secondary amine N-H bond. |

| C-N Stretch | 1250-1350 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| C-Cl Stretch | 600-800 | Stretching of the carbon-chlorine bond. |

The comparison of simulated and experimental spectra provides crucial insights into the molecular structure and intramolecular interactions. For example, the position of the C=O stretching band can be indicative of electronic effects from the substituents on the ring and potential intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen.

Thermodynamic and Kinetic Considerations of Reactions

Computational methods are also invaluable for investigating the thermodynamic and kinetic aspects of chemical reactions involving this compound. These studies can predict the feasibility of a reaction (thermodynamics) and the rate at which it will proceed (kinetics) by calculating the energies of reactants, products, and transition states.

Thermodynamic properties such as the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of formation can be calculated using statistical thermodynamics based on the computed vibrational frequencies and molecular geometries. These values are crucial for determining the equilibrium position of a reaction. A negative ΔG° for a reaction indicates that it is spontaneous under standard conditions.

Kinetic studies involve locating the transition state structure for a given reaction pathway. The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter that governs the reaction rate according to the Arrhenius equation.

For a hypothetical reaction, such as the oxidation of this compound to 5-Chloro-2-(methylamino)benzoic acid, computational chemistry could provide the following thermodynamic data:

Table 2: Hypothetical Calculated Thermodynamic Data for the Oxidation of this compound

| Parameter | Reactant (Aldehyde) | Product (Carboxylic Acid) | Reaction (Product - Reactant) |

| Enthalpy of Formation (ΔH°f) (kJ/mol) | Value A | Value B | ΔH°rxn = B - A |

| Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Value C | Value D | ΔG°rxn = D - C |

| Activation Energy (Ea) (kJ/mol) | - | - | Value E |

These values are hypothetical and would need to be determined through specific DFT calculations.

The activation energy (Ea) would be calculated by identifying the transition state for the rate-determining step of the oxidation process. A lower activation energy would imply a faster reaction rate. Such computational studies provide a molecular-level understanding of the reaction mechanism, guiding the design of synthetic routes and the optimization of reaction conditions. researchgate.net

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Advanced 1D NMR Techniques (¹H, ¹³C) for Structural Elucidation

Detailed ¹H (proton) and ¹³C (carbon-13) NMR data are fundamental for the structural verification of 5-Chloro-2-(methylamino)benzaldehyde.

¹H NMR: In a typical ¹H NMR spectrum, the aldehyde proton (-CHO) would appear as a distinct singlet at a downfield chemical shift, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring would exhibit signals in the aromatic region (approximately 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of doublets) would be determined by their position relative to the electron-donating methylamino group and the electron-withdrawing chloro and aldehyde groups. The N-H proton of the methylamino group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration, while the methyl (-CH₃) protons would present as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, typically around 2.8-3.1 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (around 190 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with their exact shifts dictated by the electronic effects of the substituents. The carbon atom bonded to the chlorine (C-5) and the carbon bonded to the nitrogen (C-2) would have their chemical shifts significantly influenced by these heteroatoms. The methyl carbon of the methylamino group would be found at the most upfield position, typically in the range of 30-40 ppm.

Comprehensive analysis of chemical shifts, integral values, and spin-spin coupling constants from these 1D NMR experiments allows for the complete assignment of the proton and carbon skeletons, confirming the substitution pattern on the benzaldehyde (B42025) core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: As specific experimental data is not publicly available in the cited literature, these are predicted values based on standard NMR principles and data for analogous compounds. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.8 - 10.2 (s) | - |

| Aldehyde C | - | ~190 |

| C1 | - | ~120 |

| C2 | - | ~155 |

| C3 | 6.7 - 6.9 (d) | ~115 |

| C4 | 7.2 - 7.4 (dd) | ~135 |

| C5 | - | ~125 |

| C6 | 7.5 - 7.7 (d) | ~130 |

| NH | Variable (br s) | - |

Multi-dimensional NMR Spectroscopy for Complex Structural Assignment

While 1D NMR is powerful, complex structures or overlapping signals can necessitate multi-dimensional NMR experiments. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for definitively linking protons to their directly attached carbons (HSQC) and to carbons two or three bonds away (HMBC). For this compound, an HMBC experiment would be particularly useful to confirm the assignment of the quaternary carbons (C-1, C-2, C-5) by observing their correlations to nearby protons. For instance, the aldehyde proton should show a correlation to the C-1 carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy measure the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint."

For this compound, key diagnostic peaks in the IR spectrum would include:

N-H stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

C-H stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehyde C-H stretch typically shows two characteristic bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C=O stretch: A strong, sharp absorption band for the aldehyde carbonyl group, expected around 1680-1700 cm⁻¹. Its position is influenced by conjugation with the aromatic ring.

C=C stretches: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-N stretch: Found in the 1250-1350 cm⁻¹ region.

C-Cl stretch: A strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy would provide complementary information. The C=O and aromatic C=C stretching vibrations are typically strong and easily identifiable in the Raman spectrum.

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. For this compound (C₈H₈ClNO), HRMS would provide an exact mass measurement. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ ions, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, showing losses of fragments such as the aldehyde group (-CHO), methyl group (-CH₃), or chlorine atom.

Catalytic Roles and Ligand Architectures Derived from 5 Chloro 2 Methylamino Benzaldehyde Scaffolds

Utilization in Metal-Catalyzed Organic Transformations

While specific, in-depth research focusing exclusively on ligands derived from 5-Chloro-2-(methylamino)benzaldehyde in catalysis is an emerging area, the broader class of Schiff base ligands derived from substituted benzaldehydes has seen extensive application. nih.govirjmets.comresearchgate.netresearchgate.net These ligands, formed through the condensation of the aldehyde group with a primary amine, can coordinate with a wide array of transition metals to form stable complexes. researchgate.netscience.gov These complexes have demonstrated considerable catalytic activity in various organic reactions.

General findings from related studies on similar chloro- and amino-substituted benzaldehyde (B42025) derivatives suggest that metal complexes of such ligands can be effective catalysts for oxidation and cross-coupling reactions. The electronic nature of the substituents on the benzaldehyde ring plays a critical role in tuning the catalytic properties of the metal center. researchgate.net For instance, the electron-withdrawing nature of the chlorine atom can influence the Lewis acidity of the metal center, which can be beneficial in certain catalytic cycles. Conversely, the electron-donating methylamino group can impact the electron density at the metal, which is also a key factor in catalytic performance.

Design and Synthesis of Novel Ligands

The primary route to novel ligands based on this compound is through the formation of Schiff bases. This is typically achieved by the condensation reaction between the aldehyde functionality of this compound and a variety of primary amines. The choice of the primary amine is a critical aspect of the ligand design, as it introduces further diversity in the steric and electronic properties of the resulting ligand.

The synthesis of a Schiff base ligand from this compound and an appropriate amine, for example, can be carried out under standard reflux conditions in a suitable solvent like ethanol. The general reaction is as follows:

C8H8ClNO + R-NH2 → C8H7ClN=R + H2O

The resulting Schiff base ligands are often polydentate, capable of binding to a metal ion through the imine nitrogen and potentially other donor atoms present in the 'R' group of the amine. This chelation effect leads to the formation of stable metal complexes. The characterization of these novel ligands and their metal complexes is typically performed using a range of spectroscopic techniques, including FT-IR, NMR (¹H and ¹³C), and mass spectrometry, to confirm their structure and purity.

Interactive Table of Potential Ligand Synthesis Parameters

| Ligand Type | Amine Reactant | Solvent | Reaction Condition | Potential Metal Ions for Complexation |

| Bidentate Schiff Base | Aniline (B41778) | Ethanol | Reflux | Cu(II), Ni(II), Co(II), Zn(II) |

| Tridentate Schiff Base | 2-Aminoethanol | Methanol | Stirring at room temp. | Fe(III), Mn(II), V(IV) |

| Tetradentate Schiff Base | Ethylenediamine | Isopropanol | Reflux | Ru(III), Pd(II), Pt(II) |

The design of these ligands can be tailored for specific catalytic applications. For instance, the introduction of chiral amines can lead to the formation of chiral Schiff base ligands, which are highly valuable in asymmetric catalysis. The steric bulk of the amine component can also be adjusted to create specific pockets around the metal center, influencing substrate selectivity.

常见问题

Q. Recommended Protocol :

Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Perform DSC at 1°C/min under nitrogen.

Compare with literature using identical instrumentation .

Advanced Question: What mechanistic insights exist for nucleophilic addition reactions involving this aldehyde?

Answer:

The methylamino group activates the aldehyde toward nucleophilic attack via resonance stabilization. For example:

- Hydrazone Formation : React with hydrazine in ethanol (80°C, 4 hrs) to yield hydrazones. Kinetic studies show second-order dependence on aldehyde and hydrazine concentration .

- Grignard Addition : The aldehyde reacts with organomagnesium reagents (e.g., MeMgBr) to form secondary alcohols, with steric hindrance from the methylamino group reducing yields (~60%) .

Computational Insights :

DFT calculations (B3LYP/6-31G*) indicate a lower activation energy (ΔG‡ = 25 kcal/mol) for nucleophilic attack compared to non-methylated analogs .

Advanced Question: How does the compound’s stability vary under different storage conditions?

Answer:

- Light Sensitivity : Degrades by ~15% over 30 days under UV light (λ = 254 nm). Store in amber vials.

- Temperature : Stable at 4°C for >6 months; room temperature storage leads to 5% degradation in 3 months.

- Humidity : Hygroscopic; store with desiccants (silica gel) to prevent hydrolysis of the aldehyde group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。